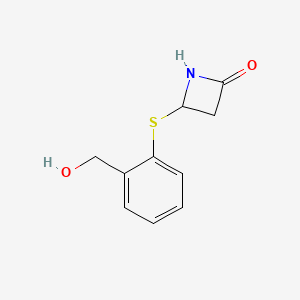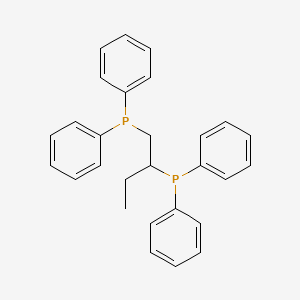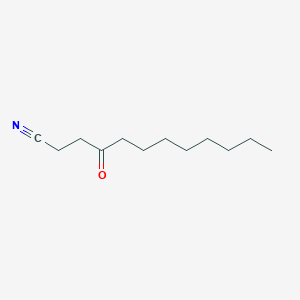
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is a compound belonging to the class of β-lactams, which are well-known for their significance in medicinal chemistry, particularly in the synthesis of antibiotics. The structure of this compound includes a four-membered azetidinone ring with a phenylthio group substituted at the fourth position and a hydroxymethyl group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition, where a ketene reacts with an imine to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The azetidinone ring can be reduced to form different derivatives.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced azetidinone derivatives.
Substitution: Formation of substituted phenylthio derivatives.
Applications De Recherche Scientifique
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an antibiotic, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone, 4-phenyl-: Similar structure but lacks the hydroxymethyl group.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
| 76945-18-1 | |
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
4-[2-(hydroxymethyl)phenyl]sulfanylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c12-6-7-3-1-2-4-8(7)14-10-5-9(13)11-10/h1-4,10,12H,5-6H2,(H,11,13) |
Clé InChI |
HFXDIDZYJHSRMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)SC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











